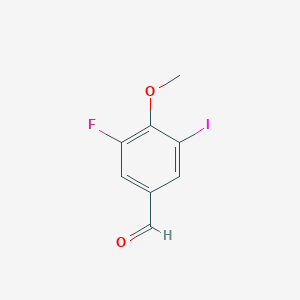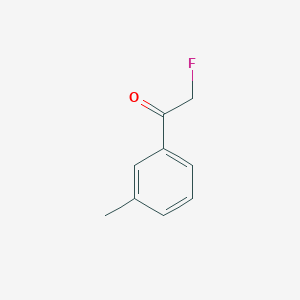
2-Fluoro-1-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(m-tolyl)ethanone is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of acetophenone, where the fluorine atom is attached to the alpha carbon of the ethanone group, and the methyl group is positioned meta to the ethanone group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(m-tolyl)ethanone can be achieved through several methods. One common approach involves the fluorination of 1-(m-tolyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Another method involves the use of a Grignard reagent, where 2-fluoro-1-(m-tolyl)ethanol is first synthesized and then oxidized to the corresponding ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The choice of fluorinating agent and reaction conditions is optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Fluoro-1-(m-tolyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine and methyl groups on the benzene ring influence the reactivity and regioselectivity of EAS reactions. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alkoxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nitration: Formation of 2-fluoro-1-(m-tolyl)-4-nitroethanone.
Sulfonation: Formation of 2-fluoro-1-(m-tolyl)-4-sulfonic acid ethanone.
Reduction: Formation of 2-fluoro-1-(m-tolyl)ethanol.
科学研究应用
2-Fluoro-1-(m-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2-Fluoro-1-(m-tolyl)ethanone in various reactions involves the interaction of its functional groups with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing fluorine atom and the electron-donating methyl group influence the reactivity and regioselectivity of the benzene ring. The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.
相似化合物的比较
2-Fluoro-1-(m-tolyl)ethanone can be compared with other similar compounds such as:
2-Fluoroacetophenone: Lacks the methyl group on the benzene ring, resulting in different reactivity and selectivity in chemical reactions.
1-(m-Tolyl)ethanone: Lacks the fluorine atom, which affects its chemical properties and reactivity.
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Contains three fluorine atoms on the ethanone group, leading to significantly different chemical behavior and applications.
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
2-fluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
InChI 键 |
XITXATLXKCMILM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
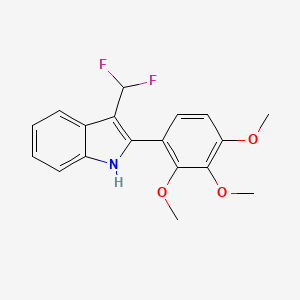

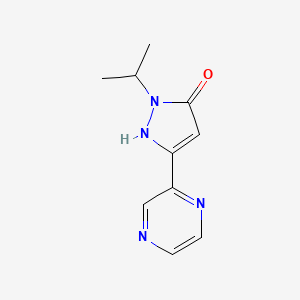
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
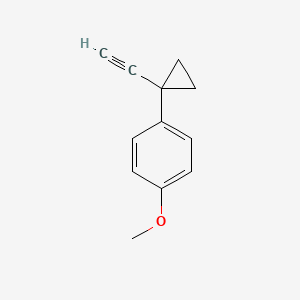
![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
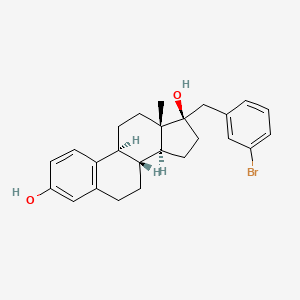
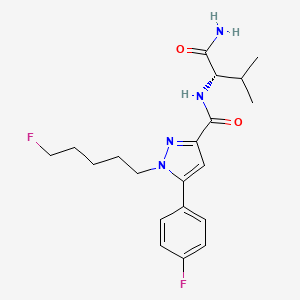
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)
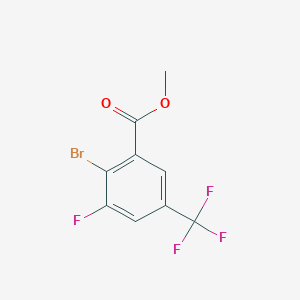

![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)
